molecular formula C17H21BrF2N4 B6989746 N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

Cat. No.: B6989746
M. Wt: 399.3 g/mol
InChI Key: WWMURKKQXSURMK-UHFFFAOYSA-N
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Description

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, two fluorine atoms, a piperidine ring, and a pyrazole ring, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrF2N4/c1-23-8-5-12(22-23)10-21-11-13-14(18)9-15(19)16(20)17(13)24-6-3-2-4-7-24/h5,8-9,21H,2-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMURKKQXSURMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(C=C(C(=C2N3CCCCC3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce the bromine and fluorine atoms. This is followed by the formation of the piperidine and pyrazole rings through cyclization reactions. The final step involves the coupling of these rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine include other halogenated aromatic compounds and those containing piperidine or pyrazole rings. Examples include:

  • 6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl derivatives
  • 1-methylpyrazol-3-ylmethanamine analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

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